Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate
Description
Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a phenyl group at the 5-position, a pyridine-3-carbonyl-substituted amino group at the 2-position, and an ethyl ester at the 3-position. Its molecular formula is C₁₉H₁₆N₂O₃S, with a molar mass of 376.41 g/mol.
Thiophene derivatives are widely studied for their pharmaceutical relevance, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The synthesis of such compounds typically employs the Gewald reaction, a multicomponent condensation involving ketones, cyanoacetates, and sulfur .
Properties
IUPAC Name |
ethyl 5-phenyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-24-19(23)15-11-16(13-7-4-3-5-8-13)25-18(15)21-17(22)14-9-6-10-20-12-14/h3-12H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMPYIMEYZURMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the pyridin-3-ylcarbonyl group: This can be done through an amide coupling reaction, where the carboxylic acid group of the thiophene derivative is coupled with the amine group of the pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient and cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary but often include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Methyl-substituted derivatives () exhibit reduced solubility due to hydrophobicity .
- Stability : The ethyl ester group at position 3 is common across analogs, but electron-withdrawing groups (e.g., chlorine in ) may accelerate hydrolysis .
Biological Activity
Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a phenyl group and a pyridine-derived carbonyl amine. Its chemical formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of thiophene compounds can inhibit various enzymes, including histone deacetylases (HDACs), which play crucial roles in cancer progression and other diseases .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
- Antioxidant Activity : The presence of thiophene rings is often associated with antioxidant properties, which can help mitigate oxidative stress in biological systems.
Anticancer Activity
Recent research indicates that this compound exhibits promising anticancer properties. A study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways .
Case Study: In Vitro Analysis
In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
Another study evaluated the antimicrobial efficacy against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
